molecular formula C17H12N4 B11097894 2,6-Diphenylimidazo[1,2-b][1,2,4]triazine

2,6-Diphenylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B11097894
M. Wt: 272.30 g/mol
InChI Key: FSZCGHRDZGICOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines. This compound is characterized by its fused ring structure, which includes an imidazole ring and a triazine ring, both substituted with phenyl groups at the 2 and 6 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diphenylimidazo[1,2-b][1,2,4]triazine typically involves the reaction of 1,2-diamino-4,5-diphenylimidazole with 3-aroyl-2-propanonoic acid. This reaction yields 2-aroylmethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazine-4H-3-one . The cyclization pathways of these imidazoriazines can lead to various condensed heterocyclic structures, such as furo[2,3-e]-, thieno[2,3-e]-, pyrrolo[2,3-e]-, and furo[3,2-e]imidazo[1,2-b][1,2,4]triazines .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the triazine ring, leading to the formation of reduced derivatives.

    Substitution: The phenyl groups at the 2 and 6 positions can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include formaldehyde for oxymethylation , and other organic reagents for substitution reactions. The reaction conditions often involve the use of solvents like diglyme and acetate buffer , and the reactions are typically carried out at controlled temperatures to ensure the desired product formation.

Major Products

The major products formed from the reactions of this compound include oxymethylated derivatives , reduced triazine compounds, and substituted phenyl derivatives .

Scientific Research Applications

2,6-Diphenylimidazo[1,2-b][1,2,4]triazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Diphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify its structure and activity. For example, the electron-donating properties of the phenyl groups at the 2 and 6 positions play a crucial role in its chemiluminescent activity .

Comparison with Similar Compounds

2,6-Diphenylimidazo[1,2-b][1,2,4]triazine can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific chemical properties and biological activities

Properties

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

2,6-diphenylimidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C17H12N4/c1-3-7-13(8-4-1)15-11-18-17-19-16(12-21(17)20-15)14-9-5-2-6-10-14/h1-12H

InChI Key

FSZCGHRDZGICOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=N2)N=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.